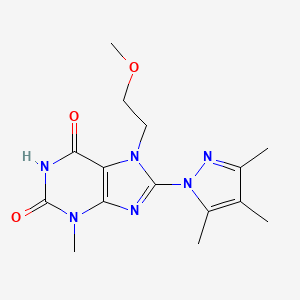

![molecular formula C25H19ClN2O2S B4629291 N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)

N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene analogues, including compounds similar to the one , often involves reactions that incorporate aromatic rings with isosteric or isoelectronic substitutions to study their potential activities, including carcinogenicity (Ashby et al., 1978). Another approach involves the reaction of chloral with substituted anilines, leading to a series of substituted compounds, showcasing the diversity in synthetic routes and the formation of complex thiophene structures (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using spectroscopic methods and high-resolution magnetic resonance imaging, which provides insight into the conformation of the products (Issac & Tierney, 1996). Such analyses are crucial for understanding the structural basis of the compound's properties and activities.

Chemical Reactions and Properties

Thiophene derivatives exhibit a range of chemical reactions, including participation in the Salmonella reverse-mutation assay and cell-transformation assay, indicating their potential carcinogenicity and how they might interact with biological systems (Ashby et al., 1978). The interaction of thiophene compounds with other chemical agents and their subsequent transformation under various conditions can significantly influence their biological activities and potential applications.

Applications De Recherche Scientifique

Anticancer Activity

Thiophene derivatives, including those similar in structure to "N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide," have been synthesized and tested for their anticancer properties. A study demonstrated the synthesis of thiophene-2-carboxamide derivatives and their precursors, which exhibited significant inhibitory activity against various cancer cell lines. The presence of the thiazolidinone ring or thiosemicarbazide moiety in these compounds enhanced their cytotoxicity, suggesting a potential pathway for developing new anticancer agents (Atta & Abdel‐Latif, 2021).

CNS Depressant Activity

Another study focused on the synthesis of thiophene-3-carboxamide derivatives under Gewald reaction conditions, which were later transformed into Schiff bases. These compounds were characterized and screened for their central nervous system (CNS) depressant activity. The findings suggest that certain thiophene derivatives may hold therapeutic potential for CNS disorders, highlighting the diverse biological activities of thiophene compounds (Bhattacharjee, Saravanan, & Mohan, 2011).

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been extensively studied. For instance, novel 2-aminothiophene derivatives were synthesized and evaluated for their antibacterial activity, displaying significant efficacy against various bacterial strains. This suggests the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial infections (Prasad, Angothu, Latha, & Nagulu, 2017).

Environmental Applications

Beyond biomedical applications, thiophene derivatives have been explored for environmental purposes. For example, a study on thiophene-modified polymers for heavy metal ion removal from wastewater demonstrated the utility of these compounds in environmental remediation. The modified polymers showed improved efficiency in removing copper (II) ions, indicating the potential of thiophene derivatives in treating industrial wastewater and mitigating heavy metal pollution (2020).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-4-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN2O2S/c26-19-12-7-13-20(15-19)27-24(30)23-21(18-10-5-2-6-11-18)16-31-25(23)28-22(29)14-17-8-3-1-4-9-17/h1-13,15-16H,14H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRSCJGUUKFRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)

![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)

![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)

![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)

![3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)

![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629293.png)

![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)

![10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)